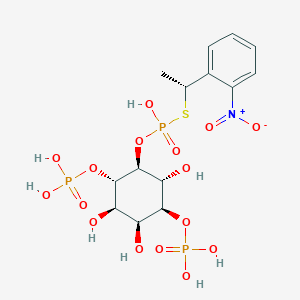
2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol
Vue d'ensemble
Description
2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol, also known as N,N-bis(3-aminopropyl)piperidine-2,2-diol, is an organic compound that is widely used in laboratories for a variety of purposes. It is a white crystalline solid with a melting point of approximately 105 °C. This compound is used in a wide range of synthetic procedures, such as in the synthesis of piperidines, amines, and other compounds. It also has applications in the pharmaceutical industry, where it is used to synthesize a variety of drugs.
Applications De Recherche Scientifique
Applications pharmaceutiques
Les dérivés de la pipéridine, tels que le 2,2’-(1-benzylpiperidine-4,4-diyl)diethanol, jouent un rôle important dans l'industrie pharmaceutique . Ils sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes . Les applications pharmaceutiques des pipéridines synthétiques et naturelles ont été largement étudiées dans la littérature .
Conception de médicaments
Les composés contenant de la pipéridine représentent l'un des blocs médicinaux synthétiques les plus importants pour la construction de médicaments . Plus de 7000 articles liés à la pipéridine ont été publiés au cours des cinq dernières années , démontrant l'importance de ces composés dans la conception de médicaments.
Synthèse de dérivés de la pipéridine
Le développement de méthodes rapides et rentables pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne . Les dérivés de la pipéridine comme le 2,2’-(1-benzylpiperidine-4,4-diyl)diethanol pourraient être utilisés comme substrats dans ces synthèses.
Traitement de la maladie d'Alzheimer
Le donépézil, un inhibiteur sélectif de l'acétylcholinestérase utilisé dans la prise en charge de la maladie d'Alzheimer, contient un noyau de pipéridine . Par conséquent, le 2,2’-(1-benzylpiperidine-4,4-diyl)diethanol pourrait potentiellement être utilisé dans le développement de nouveaux traitements pour les troubles neurodégénératifs.
Conception d'inhibiteurs
Une série de dérivés de la 2-amino-4-(1-pipéridine)pyridine ont été conçus comme des inhibiteurs doubles de la kinase du lymphome anaplasique résistant à la crizotinib en clinique (ALK) et de la kinase 1 de l'oncogène c-ros (ROS1) . Cela suggère que le 2,2’-(1-benzylpiperidine-4,4-diyl)diethanol pourrait être utilisé dans la conception de nouveaux inhibiteurs.
Safety and Hazards
The safety data sheet for “2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol” advises against its use for medicinal, household, or other uses . In case of exposure, it recommends rinsing with pure water for at least 15 minutes and consulting a doctor . It also suggests wearing tightly fitting safety goggles, fire/flame-resistant and impervious clothing, and handling with gloves .
Propriétés
IUPAC Name |
2-[1-benzyl-4-(2-hydroxyethyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c18-12-8-16(9-13-19)6-10-17(11-7-16)14-15-4-2-1-3-5-15/h1-5,18-19H,6-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUVZEGONPYNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCO)CCO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571109 | |
| Record name | 2,2'-(1-Benzylpiperidine-4,4-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160133-33-5 | |
| Record name | 2,2'-(1-Benzylpiperidine-4,4-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)






![3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine](/img/structure/B68111.png)






